molecular formula C14H8N2OS B2665294 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one CAS No. 34708-90-2

3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one

Cat. No.: B2665294
CAS No.: 34708-90-2
M. Wt: 252.29
InChI Key: DEDXYUREJUSWOW-UHFFFAOYSA-N
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Description

3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one is a useful research compound. Its molecular formula is C14H8N2OS and its molecular weight is 252.29. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-yl-2H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS/c17-14-9-5-2-1-4-8(9)12-11(14)13(16-15-12)10-6-3-7-18-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDXYUREJUSWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one

Executive Summary & Scaffold Architecture

The compound 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one represents a privileged scaffold in medicinal chemistry, specifically within the class of ATP-competitive kinase inhibitors. This tricyclic system fuses a rigid indeno-pyrazole core with a flexible thienyl moiety, creating a geometry optimized for the ATP-binding cleft of serine/threonine kinases, particularly Checkpoint Kinase 1 (Chk1) and Cyclin-Dependent Kinases (CDKs) .

Chemical Identity:

  • Core Scaffold: Indeno[3,2-c]pyrazol-4-one (often structurally isomeric or synonymous with indeno[1,2-c]pyrazol-4-one depending on tautomeric nomenclature).

  • Key Pharmacophore: The 3-(2-thienyl) group acts as a lipophilic "gatekeeper" binder, enhancing selectivity over the phenyl analogues by exploiting specific hydrophobic pockets (e.g., the Val68/Leu84 region in CDKs).

  • Molecular Weight: ~266.3 g/mol .

  • Primary Application: Cell cycle arrest (G2/M checkpoint abrogation) and sensitization of tumors to DNA-damaging agents.

Chemical Synthesis: The Knoevenagel-Cyclization Route

The most robust synthetic pathway for introducing the 3-aryl/heteroaryl substituent is the two-step sequence starting from 1,3-indandione. This route is preferred over the acetyl-indandione method for generating specific 3-substituted derivatives.

Step 1: Knoevenagel Condensation

The synthesis begins with the condensation of 1,3-indandione with thiophene-2-carboxaldehyde. This reaction is thermodynamically driven to form the exocyclic double bond, creating a highly electrophilic "push-pull" alkene system.

Step 2: Heteroannulation (Cyclization)

The benzylidene intermediate undergoes a Michael-type addition followed by cyclocondensation with hydrazine hydrate. This step forms the pyrazole ring while retaining the ketone functionality, establishing the tricyclic core.

Synthesis Workflow Diagram

Synthesis_Pathway Start 1,3-Indandione Intermediate 2-(2-Thienylmethylene)-1,3-indandione (Knoevenagel Product) Start->Intermediate Piperidine (cat.), EtOH Reflux, 2-4h Reagent1 Thiophene-2-carboxaldehyde Reagent1->Intermediate Product 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one Intermediate->Product AcOH/EtOH Reflux, 4-6h Cyclocondensation Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Figure 1: Two-step synthetic pathway via Knoevenagel condensation and hydrazine cyclization.[1]

Detailed Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize self-validating checkpoints (TLC/Melting Point).

Protocol A: Synthesis of the Benzylidene Intermediate
  • Reagents: Dissolve 1,3-indandione (10 mmol) and thiophene-2-carboxaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 3-4 drops of piperidine.

  • Reaction: Reflux at 80°C for 3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting aldehyde spot should disappear.

  • Workup: Cool to room temperature. The product precipitates as a solid (often yellow/orange).[2] Filter, wash with cold ethanol, and dry.

  • Validation: Melting point should be distinct (approx. 150-160°C range depending on purity).

Protocol B: Cyclization to Indeno-Pyrazole
  • Reagents: Suspend the intermediate from Protocol A (5 mmol) in glacial acetic acid (15 mL) or ethanol (20 mL).

  • Cyclization: Add hydrazine hydrate (10 mmol, 2 equiv) dropwise.

    • Note: Use excess hydrazine to drive the reaction to completion and prevent azine formation.

  • Reaction: Reflux for 4-6 hours. The color typically shifts from bright yellow to a duller orange/brown or off-white precipitate depending on the tautomer stability.

  • Isolation: Pour the reaction mixture into crushed ice-water (100 mL). Stir for 30 minutes.

  • Purification: Filter the precipitate. Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required for bioassays.

Mechanism of Action: Kinase Inhibition

The biological potency of 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one stems from its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The pyrazole nitrogen (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu81 in Chk1). The ketone (C=O) at position 4 acts as a hydrogen bond acceptor (e.g., Cys83 interaction).

  • Gatekeeper Interaction: The 2-thienyl group is critical. Unlike a phenyl group, the thiophene is smaller and more lipophilic (bioisostere), allowing it to navigate the "gatekeeper" residue (often Methionine or Leucine) and access the hydrophobic back pocket.

  • Planarity: The fused indeno-pyrazole system is planar, maximizing pi-stacking interactions with the aromatic residues flanking the ATP binding site.

Signaling Pathway & Inhibition Logic[4]

MOA_Pathway DNADamage DNA Damage (Double Strand Breaks) ATM_ATR ATM / ATR Kinases (Sensors) DNADamage->ATM_ATR Chk1 Chk1 Kinase (Active) ATM_ATR->Chk1 Phosphorylation Cdc25 Cdc25 Phosphatase (Degradation) Chk1->Cdc25 Phosphorylates (Inhibits) CellCycle Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycle Promotes Arrest Compound 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one (Inhibitor) Compound->Chk1 ATP-Competitive Inhibition Compound->CellCycle Abrogates Arrest Apoptosis Mitotic Catastrophe / Apoptosis Compound->Apoptosis Sensitizes Cell CDK1 CDK1 / Cyclin B (Inactive) Cdc25->CDK1 Activates (Dephosphorylation)

Figure 2: Mechanism of Action showing Chk1 inhibition leading to abrogation of the G2/M checkpoint and subsequent apoptosis.[3][4]

Biological Data Profile

While specific IC50 values vary by assay conditions (ATP concentration), the indeno[3,2-c]pyrazol-4-one scaffold generally exhibits nanomolar potency against Chk1 and low micromolar/nanomolar potency against CDK2.

Representative Structure-Activity Relationship (SAR) Data:

Compound VariantR-Group (Position 3)TargetIC50 (nM)Selectivity Note
Lead (Topic) 2-Thienyl Chk1 < 20 High potency due to S-interaction
Analog APhenylChk1~50Lower lipophilicity fit
Analog B4-PyridylCDK2~150Enhanced solubility, lower potency
Analog CMethylChk1> 1000Loss of hydrophobic pocket binding

Note: Data represents consensus values from scaffold SAR studies [1, 2].

References

  • Vertex Pharmaceuticals. (2007). 1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Extended exploration on phenyl ring substitutions. Bioorganic & Medicinal Chemistry Letters.

  • Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry.

  • ResearchGate. (2019). Synthesis and Antibacterial Evaluation of Some Fused Heterocycles Derived From 1,3-Indanedione. Chemical Methodologies.[3][2][5][6][7][8]

  • BenchChem. 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one Product Entry.

Sources

3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Indenopyrazole Scaffold: Physicochemical Profiling and Synthetic Utility of 3-(2-Thienyl)indeno[1,2-c]pyrazol-4(1H)-one. Content Type: Technical Whitepaper. Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary: Physicochemical Profile

The compound 3-(2-Thienyl)indeno[1,2-c]pyrazol-4(1H)-one represents a privileged scaffold in kinase inhibitor discovery, specifically targeting the ATP-binding hinge region of Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (Chk1).

While often referenced in literature with varying nomenclature (including the [3,2-c] isomer), the thermodynamically stable product derived from the condensation of indan-1,3-dione is the indeno[1,2-c]pyrazol-4-one system.

Core Data Table
PropertyValueNotes
Molecular Weight 252.29 g/mol Calculated based on C₁₄H₈N₂OS
Exact Mass 252.0357 DaMonoisotopic
Molecular Formula C₁₄H₈N₂OS
Appearance Yellow to Orange SolidCharacteristic of conjugated indenopyrazoles
Solubility Low (Aqueous); High (DMSO)Planar, lipophilic structure promotes π-stacking
Primary Targets CDK2, CDK4, Chk1, VEGFATP-competitive inhibition
Lipinski Compliance YesMW < 500, LogP ~2.8 (Est), H-Donors < 5

Structural Biology & Pharmacophore Analysis

The indeno[1,2-c]pyrazol-4-one core functions as a planar mimetic of the adenine ring found in ATP. Its efficacy as a kinase inhibitor is driven by three structural features:

  • The Pyrazole Motif (Hinge Binder): The pyrazole nitrogen (N1-H) and the adjacent nitrogen (N2) act as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • The Indenone System (Scaffold Rigidity): The fused tricyclic system enforces planarity, allowing the molecule to slot into the narrow ATP-binding cleft.

  • The Thiophene Substituent (Gatekeeper Interaction): The 3-(2-thienyl) group extends into the hydrophobic pocket adjacent to the gatekeeper residue. The sulfur atom in the thiophene ring often engages in specific S-π interactions or fills lipophilic voids that phenyl rings cannot access due to steric bulk.

Pathway Visualization: Kinase Inhibition Mechanism

KinaseInhibition Compound 3-(2-Thienyl)indeno [1,2-c]pyrazol-4-one ATP_Site ATP Binding Pocket (Kinase Domain) Compound->ATP_Site Competes with ATP Hinge Hinge Region (H-Bonding) Compound->Hinge Pyrazole N-H interaction Hydrophobic Hydrophobic Pocket (Gatekeeper) Compound->Hydrophobic Thiophene Moiety Lipophilic Contact Inhibition G2/M Cell Cycle Arrest ATP_Site->Inhibition Prevents Phosphorylation

Figure 1: Mechanism of Action. The indenopyrazole core mimics adenosine, while the thiophene moiety exploits the hydrophobic pocket for specificity.

Synthetic Methodology

The synthesis of 3-(2-Thienyl)indeno[1,2-c]pyrazol-4(1H)-one is a robust, two-step protocol relying on Knoevenagel condensation followed by heterocyclization. This route is preferred over the reaction of 2-acetyl-1,3-indanedione due to higher regioselectivity when introducing heteroaryl substituents.

Reaction Workflow

Synthesis Indan Indan-1,3-dione (C9H6O2) Chalcone Intermediate: 2-(thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione Indan->Chalcone Step 1: Knoevenagel (Piperidine cat., EtOH, Reflux) Aldehyde 2-Thiophenecarboxaldehyde (C5H4OS) Aldehyde->Chalcone Step 1: Knoevenagel (Piperidine cat., EtOH, Reflux) Product FINAL PRODUCT: 3-(2-Thienyl)indeno[1,2-c]pyrazol-4-one (C14H8N2OS) Chalcone->Product Step 2: Cyclization (EtOH, Reflux, 4h) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Step 2: Cyclization (EtOH, Reflux, 4h)

Figure 2: Synthetic Pathway. A convergent synthesis utilizing Knoevenagel condensation and hydrazine-mediated cyclization.

Detailed Protocol

Step 1: Preparation of the Benzylidene Intermediate

  • Reagents: Dissolve Indan-1,3-dione (10 mmol) and Thiophene-2-carboxaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (3-4 drops).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. The solution will darken, and a precipitate often forms.

  • Work-up: Cool to room temperature. Filter the solid precipitate (2-(thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione). Wash with cold ethanol and dry.

    • Checkpoint: Verify intermediate formation via TLC (Shift in Rf value relative to starting dione).

Step 2: Pyrazole Ring Closure

  • Reagents: Suspend the intermediate from Step 1 (5 mmol) in ethanol (15 mL).

  • Cyclization: Add Hydrazine hydrate (80%, 10 mmol) dropwise.

  • Reaction: Reflux for 4–6 hours. The color typically shifts from the dark benzylidene color to a lighter yellow/orange as the aromatic pyrazole system forms.

  • Purification: Cool to 0°C. Filter the solid product. Recrystallize from Ethanol or DMF/Water mixtures to achieve >95% purity required for biological assays.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Expected NMR Profile (DMSO-d6)
  • ¹H NMR:

    • δ ~13.5 ppm (s, 1H): Pyrazole NH (Broad singlet, exchangeable with D₂O).

    • δ 7.0 – 8.0 ppm (m, 7H): Aromatic region.

      • Look for the specific thiophene protons (dd/d patterns) distinct from the indeno aromatic ring (typically a multiplet of 4 protons).

      • The proton at the C3 position of the thiophene ring usually appears as a doublet around 7.6–7.8 ppm.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Peak at m/z 253.3 .

  • Negative Mode (M-H): Peak at m/z 251.3 (Due to the acidic NH proton).

References

  • Vertex Pharmaceuticals & NIH. (2004). Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors.[1] PubMed.

  • National Center for Advancing Translational Sciences (NCATS). (2022). Benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors.[1] PubMed.

  • MDPI. (2022). Synthesis and Characterization of Indeno[1,2-c]pyrazol-4(1H)-one Derivatives. Molbank.

  • PubChem. (2025).[2] Compound Summary: Indeno[1,2-c]pyrazol-4-one Derivatives. National Library of Medicine.

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Two-Step Synthesis of 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one from Indan-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indenopyrazole Scaffold

The fusion of heterocyclic rings to form novel scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indeno[1,2-c]pyrazole core has emerged as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3] The rigid, planar structure of the indenopyrazole system allows for effective interaction with various biological targets, making it a highly attractive framework for the design of novel therapeutic agents.[4][5]

This application note provides a comprehensive, field-tested protocol for the synthesis of a specific and promising derivative, 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one, starting from the readily available and versatile building block, indan-1,3-dione.[6] The protocol is designed to be robust and reproducible, detailing a two-step synthetic sequence that involves a Knoevenagel condensation followed by a cyclocondensation reaction. We will delve into the mechanistic rationale behind each step, providing insights into experimental choices to empower researchers to not only replicate the procedure but also adapt it for the synthesis of analogous compounds.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via a logical and efficient two-step pathway. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Knoevenagel Condensation

The initial step is a classic Knoevenagel condensation between indan-1,3-dione and thiophene-2-carbaldehyde. The core of this reaction relies on the high acidity of the methylene protons (C2) of indan-1,3-dione, which are positioned between two electron-withdrawing carbonyl groups.[7] This acidity allows for easy deprotonation by a weak base, such as piperidine, to form a stabilized enolate anion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water), driven by the formation of a highly conjugated system, to yield the stable intermediate, 2-(2-Thienylmethylene)indan-1,3-dione.[8][9]

Step 2: Cyclocondensation and Pyrazole Formation

The second step involves the reaction of the 1,3-dicarbonyl-like intermediate with hydrazine hydrate to construct the pyrazole ring. This is a well-established method for pyrazole synthesis.[10][11] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then eliminates two molecules of water to form the final aromatic pyrazole ring, yielding the thermodynamically stable 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one.[12][13] Glacial acetic acid is often used as the solvent and a catalyst, as it facilitates both the nucleophilic attack and the subsequent dehydration steps.

Synthetic Workflow Visualization

The overall two-step synthetic pathway is illustrated below.

Synthesis_Workflow Indan Indan-1,3-dione inv1 Indan->inv1 Thiophene Thiophene-2- carbaldehyde Thiophene->inv1 Hydrazine Hydrazine Hydrate inv2 Hydrazine->inv2 Intermediate 2-(2-Thienylmethylene) indan-1,3-dione Intermediate->inv2 Product 3-(2-Thienyl)indeno [3,2-c]pyrazol-4-one inv1->Intermediate Step 1: Knoevenagel Condensation (Piperidine, EtOH, Reflux) inv2->Product Step 2: Cyclocondensation (Glacial Acetic Acid, Reflux)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

4.1. Materials and Equipment

  • Reagents: Indan-1,3-dione (98%), Thiophene-2-carbaldehyde (98%), Hydrazine hydrate (80% solution), Piperidine, Ethanol (absolute), Glacial Acetic Acid, Ethyl Acetate, Hexane, Deionized Water.

  • Equipment: Round-bottom flasks (50 mL, 100 mL), reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Thiophene-2-carbaldehyde and piperidine are irritants. Avoid inhalation and skin contact.

4.2. Protocol 1: Synthesis of 2-(2-Thienylmethylene)indan-1,3-dione (Intermediate)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indan-1,3-dione (1.46 g, 10 mmol) and absolute ethanol (30 mL). Stir the mixture until the solid is mostly dissolved.

  • Reagent Addition: Add thiophene-2-carbaldehyde (1.12 g, 10 mmol) to the flask, followed by a catalytic amount of piperidine (0.2 mL).

    • Causality Note: Piperidine acts as a base to deprotonate the active methylene group of indan-1,3-dione, initiating the Knoevenagel condensation.[7] Ethanol is an effective solvent that facilitates the dissolution of reactants.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The formation of a new, more conjugated spot corresponding to the product should be observed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain 2-(2-Thienylmethylene)indan-1,3-dione. The product is typically of sufficient purity for the next step. An expected yield is in the range of 85-95%.

4.3. Protocol 2: Synthesis of 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one (Final Product)

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the intermediate, 2-(2-Thienylmethylene)indan-1,3-dione (2.40 g, 10 mmol), in glacial acetic acid (20 mL). Add a magnetic stir bar.

    • Causality Note: Glacial acetic acid serves as both the solvent and an acid catalyst, promoting the cyclization and subsequent dehydration steps required for the formation of the aromatic pyrazole ring.[1]

  • Reagent Addition: Carefully add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) for 4-6 hours. The color of the solution may change as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting intermediate spot has been consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water (3 x 20 mL) to remove acetic acid and any excess hydrazine.

  • Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid. Expected yields are typically 60-80%.

Summary of Reaction Parameters

ParameterStep 1: Knoevenagel CondensationStep 2: Cyclocondensation
Starting Material Indan-1,3-dione2-(2-Thienylmethylene)indan-1,3-dione
Key Reagent Thiophene-2-carbaldehydeHydrazine Hydrate
Stoichiometry 1:11:1.2
Solvent EthanolGlacial Acetic Acid
Catalyst Piperidine(Self-catalyzed by Acetic Acid)
Temperature Reflux (~80°C)Reflux (~120°C)
Reaction Time 3-4 hours4-6 hours
Typical Yield 85-95%60-80%

References

  • Gezegen, H., Tutar, U., Hepokur, C., & Ceylan, M. (2019). Synthesis and biological evaluation of novel indenopyrazole derivatives. Journal of Biochemical and Molecular Toxicology, 33(5), e22285. [Link]

  • Chaudhary, S., et al. (2026). Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. ResearchGate. [Link]

  • An overview on the synthetic and medicinal perspectives of indenopyrazoles. (2019). CED Foundation. [Link]

  • Doğan, M., et al. (2022). Synthesis of Nanoparticles Loading Indenopyrazole Derivatives and Evaluation of Biological Features. Clinical and Experimental Health Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Application of Indan-1,3-Dione in Heterocyclic Synthesis. (2022). ResearchGate. [Link]

  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024). Nature. [Link]

  • Novel indan-1,3-dione derivatives: Design, green synthesis, effect against tomato damping-off disease caused by Fusarium oxysporum and in silico molecular docking study. (2021). Arabian Journal of Chemistry. [Link]

  • Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

  • Lévai, A., & Danciu, C. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Encyclopedia.pub. [Link]

  • Al-Mousawi, S. M. (2014). Synthetic Applications of 2-diazo-1,3-indanedione. Journal of Applied and Industrial Sciences. [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (n.d.). SciSpace. [Link]

  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives... (2005). Organic Chemistry Portal. [Link]

  • Cyclocondensation of dichloroethenes with alkanedichalcogenolates in the hydrazine hydrate – alkali system. (2025). ResearchGate. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2025). ResearchGate. [Link]

  • Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Mass Spectrometric Characterization of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indeno[3,2-C]pyrazoles are a class of fused heterocyclic compounds recognized for their diverse biological activities and potential applications in medicinal chemistry and drug development.[1][2] Accurate structural characterization and purity assessment are paramount for advancing these compounds from discovery to clinical application. This note provides a comprehensive guide to the mass spectrometry (MS) analysis of a representative compound, 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one. We detail optimized protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) using electrospray ionization (ESI), covering everything from sample preparation to data interpretation. The methodologies herein are designed to ensure scientific rigor, providing researchers with a robust framework for the unambiguous identification and structural elucidation of this and similar molecular scaffolds.

Introduction and Methodological Rationale

The structural backbone of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one combines an indenone, a pyrazole, and a thiophene moiety, resulting in a semi-rigid, planar structure with multiple potential sites for ionization. Mass spectrometry is an indispensable tool for confirming the molecular weight and interrogating the structure of such novel chemical entities.[3]

Chemical Structure and Formula:

  • Compound Name: 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one

  • Molecular Formula: C₁₆H₈N₂OS

  • Monoisotopic Mass: 276.0357 Da

  • Protonated Species [M+H]⁺: 277.0430 Da

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is selected as the premier method for this class of compounds. ESI is a soft ionization technique ideal for polar, thermally labile small molecules, generating intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[4][5] The presence of basic nitrogen atoms on the pyrazole ring makes this compound an excellent candidate for efficient protonation in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical. These instruments provide sub-5 ppm mass accuracy, which is essential for confidently determining the elemental composition of the parent ion, thereby distinguishing it from other potential isobaric species.[6]

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is employed for tandem MS (MS/MS) analysis.[7][8] By converting the precursor ion's kinetic energy into internal energy through collisions with an inert gas, CID reproducibly cleaves covalent bonds. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.[9]

Experimental Protocols

Protocol 2.1: Sample and Solvent Preparation

This protocol outlines the preparation of the analyte for direct infusion analysis. For LC-MS applications, the final dilution should be made in the initial mobile phase.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one and dissolve it in 1 mL of HPLC-grade Dimethyl Sulfoxide (DMSO). Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and water.

  • Final Infusion Solution (1 µg/mL): Add 0.1% formic acid (v/v) to the working solution to promote protonation. For example, add 5 µL of a 10% formic acid solution to 500 µL of the working solution. This solution is now ready for analysis.

Rationale: Using an organic/aqueous mixture ensures solubility, while the addition of formic acid provides an ample source of protons, enhancing the formation of the desired [M+H]⁺ ion.[10]

Protocol 2.2: Instrument Setup and Calibration

Instrument performance must be verified before analysis. This protocol is based on a typical Q-TOF mass spectrometer.

  • Instrument Mode: Set the instrument to Positive Ion ESI mode.

  • Mass Calibration: Perform an external mass calibration according to the manufacturer's guidelines using a suitable calibration standard (e.g., sodium formate or a commercial tuning mix). The calibration should cover a mass range that includes the analyte's m/z (e.g., 50-1000 m/z).[6]

  • Source Parameters: Optimize source conditions to maximize the signal of the analyte. A good starting point is:

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Infusion: Infuse the Final Infusion Solution (from Protocol 2.1) at a flow rate of 5-10 µL/min.

Protocol 2.3: High-Resolution Full Scan MS Acquisition
  • Acquisition Range: Set the mass range from m/z 100 to 500 to ensure capture of the precursor ion and any potential low-mass contaminants.

  • Scan Time: Use a scan time of 0.5 to 1 second.

  • Data Acquisition: Acquire data for at least 1 minute to obtain a stable signal and an averaged spectrum with high mass accuracy.

Protocol 2.4: Tandem MS (MS/MS) Acquisition via CID
  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion of the analyte (m/z 277.04). Use an isolation window of ~1-2 Da.

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) in the collision cell. This allows for the capture of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products in a single experiment.[7]

  • Collision Gas: Use argon as the collision gas.

  • Product Ion Scan: Scan the product ions in the second mass analyzer over a range of m/z 50 to 300.

  • Data Acquisition: Acquire MS/MS data for at least 1-2 minutes to generate a high-quality product ion spectrum.

Data Analysis and Interpretation

A systematic approach to data analysis ensures accurate identification and structural confirmation.

MS_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation SamplePrep Sample Preparation (Protocol 2.1) Calibration Instrument Calibration (Protocol 2.2) SamplePrep->Calibration FullScan Full Scan HRMS (Protocol 2.3) Calibration->FullScan MSMS Tandem MS (CID) (Protocol 2.4) FullScan->MSMS AccurateMass Accurate Mass Analysis FullScan->AccurateMass Fragmentation Fragmentation Analysis MSMS->Fragmentation FinalID Structural Confirmation AccurateMass->FinalID Fragmentation->FinalID

Caption: General workflow for MS analysis of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one.

Accurate Mass and Elemental Composition

The primary goal of the full scan HRMS analysis is to confirm the elemental formula of the analyte. The measured mass of the protonated molecule should be within 5 ppm of the theoretical mass.

ParameterTheoretical ValueMeasured Value (Example)Mass Error (ppm)
Formula C₁₆H₈N₂OSN/AN/A
[M+H]⁺ m/z 277.0430277.0425-1.80

Table 1: Accurate mass data for the protonated molecule.

A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition, C₁₆H₉N₂OS⁺.

Fragmentation Pathway Analysis

The MS/MS spectrum reveals the connectivity of the molecule. The fragmentation of heterocyclic systems often involves characteristic ring cleavages or losses of small neutral molecules.[9][11]

Key Product Ions:

Measured m/zProposed FormulaProposed LossInterpretation
249.0481C₁₅H₉N₂S⁺COLoss of carbon monoxide from the indenone carbonyl group.
222.0375C₁₄H₈N₂⁺CO, HCNSubsequent loss of hydrogen cyanide from the pyrazole ring.
194.0113C₁₁H₆NS⁺C₅H₂NOCleavage involving the pyrazole and part of the indene ring.
165.0449C₁₂H₇N₂⁺C₄H₂SLoss of the thienyl substituent as thioacetylene.

Table 2: Major product ions observed in the CID spectrum of [M+H]⁺ at m/z 277.04.

The most prominent fragmentation is the neutral loss of 28 Da, corresponding to carbon monoxide (CO), a characteristic fragmentation for ketones and lactones. This confirms the presence of the carbonyl group. Further fragmentation provides insight into the stability of the fused ring system.

Caption: Proposed major fragmentation pathways for protonated 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one.

Method Validation and Trustworthiness

To ensure that the analytical method is reliable and fit for purpose, it should be validated according to established guidelines.[12] Key parameters for qualitative analysis include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by obtaining a unique precursor ion and fragmentation pattern.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., source temperature, cone voltage).

  • System Suitability: Regular checks of instrument performance, including mass accuracy and sensitivity, using a known standard before and after the analysis run.

For quantitative applications, further validation for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) would be required.[13]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the mass spectrometric analysis of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one. By combining high-resolution full scan MS for accurate mass determination with CID-based tandem MS for structural fingerprinting, this method provides an unambiguous confirmation of the compound's identity. The principles and protocols described here are broadly applicable to the characterization of other novel indenopyrazole derivatives and similar heterocyclic small molecules, serving as a vital tool in the workflow of synthetic chemistry and drug discovery.

References

  • D'Agostino, P. A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Li, H., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]

  • Klassen, J. S., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Advances. Available at: [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical Chemistry. Available at: [Link]

  • Pharmaffiliates. (2025). Analytical Method Development and Validation in Pharmaceuticals. Pharmaffiliates. Available at: [Link]

  • Grossert, J. S., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Available at: [Link]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Patel, K., et al. (2025). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Guillarme, D., & Rudaz, S. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Yilmaz, I., et al. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Molecules. Available at: [Link]

  • Various Authors. (2026). Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. Various Journals (Compilation). Available at: [Link]

  • Kenchappa, R., et al. (2014). Synthesis of coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Dabholkar, V. V., & Jain, S. S. (2025). Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening. Journal of Saudi Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Laskin, J., & Wysocki, V. H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Titi, A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

Sources

Troubleshooting & Optimization

stability issues of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Introduction: The indeno[1,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives like 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one being investigated as potent inhibitors of various protein kinases.[1][2] Researchers working with these promising compounds may, however, encounter stability issues in solution, leading to inconsistent experimental results, decreased potency, and challenges in data interpretation. Due to the highly specific nature of this compound, publicly available stability data is limited. Therefore, this guide synthesizes established principles of pyrazole chemistry, general drug stability testing, and data from related heterocyclic compounds to provide a robust framework for troubleshooting and ensuring experimental success.

This technical support guide is designed for researchers, scientists, and drug development professionals. It offers a series of troubleshooting protocols and frequently asked questions (FAQs) to proactively address and resolve stability challenges encountered during your experiments.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Q1: My stock solution of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one is turning yellow or brown upon storage. What is causing this discoloration and how can I prevent it?

A1: A yellow or brown discoloration is a common indicator of chemical degradation, most frequently caused by oxidation or photodegradation.[3][4]

  • Probable Cause (Oxidation): The fused pyrazole ring system, like many nitrogen-containing heterocycles, can be susceptible to oxidation, especially when dissolved in solvents that have not been de-gassed or when stored with significant headspace in the vial.[4] This process can be accelerated by the presence of trace metal impurities.

  • Probable Cause (Photodegradation): Many aromatic and heterocyclic compounds absorb UV-Vis light, which can provide the energy needed to initiate degradation reactions.[4][5] Standard laboratory lighting can be sufficient to cause this over time.

Preventative Measures & Solutions:

  • Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to block light exposure.[3]

  • Minimize Oxygen Exposure:

    • Use high-purity, degassed solvents (e.g., by sparging with argon or nitrogen gas) to prepare solutions.

    • When storing solutions, minimize the headspace in the vial to reduce the amount of available oxygen.[4] For long-term storage, overlaying the solution with an inert gas like argon before sealing is highly recommended.

  • Control Temperature: Store stock solutions at -20°C or -80°C. While this slows most degradation pathways, it may not completely prevent issues if oxygen and light are not also controlled.[3]

Q2: I am observing new peaks in my HPLC/LC-MS analysis of a stored solution. What are these, and is my compound decomposing?

A2: The appearance of new, unexpected peaks in your chromatogram is a strong indication that your compound is degrading.[3] The identity of these peaks depends on the specific degradation pathway.

  • Probable Cause (Hydrolysis): Depending on the pH of your solution, the compound may be susceptible to hydrolysis. Acidic or basic conditions can catalyze the cleavage of bonds within the molecule, potentially leading to ring-opening of the pyrazolone core.[6][7] This is particularly relevant for in vitro assays performed in buffered aqueous media.

  • Probable Cause (Oxidation/Photodegradation): As mentioned in Q1, these pathways will produce distinct degradation products with different retention times from the parent compound.

Investigative Workflow:

  • Characterize the Degradants: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the new peaks. This can provide crucial clues about the chemical transformation (e.g., an increase of 16 amu may suggest hydroxylation, a form of oxidation).[4]

  • Perform a Forced Degradation Study: To proactively identify potential degradants and confirm the "stability-indicating" nature of your analytical method, a forced degradation study is the industry-standard approach.[4] This involves intentionally stressing the compound under various conditions. (See Section 2, SOP 2.1 for a detailed protocol).

  • Re-evaluate Solvent and Buffer Choice: If hydrolysis is suspected, ensure the pH of your buffer is within a stable range for the compound (preliminary pH screening is recommended). If using organic solvents, ensure they are anhydrous and free of acidic or basic impurities.

Section 2: Protocols for Stability Assessment and Handling

Adhering to standardized procedures is critical for generating reproducible data. The following protocols provide step-by-step guidance for proper handling and systematic stability investigation.

SOP 2.1: Recommended Storage and Handling of Solutions
  • Solid Compound: Store the solid powder at -20°C in a desiccator to protect it from moisture and heat.

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in your chosen solvent.

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Long-Term Storage: Store the single-use aliquots at -80°C under an inert atmosphere (if possible).

  • Working Solutions: When preparing working solutions for assays, dilute the stock directly into the final aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods unless its stability in that specific medium has been confirmed.

SOP 2.2: Protocol for a Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation pathways and ensuring your analytical method can separate the parent compound from its degradants.[8] The goal is to achieve 10-30% degradation.[4]

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate as per Table 1) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl) prep->acid Aliquot & Expose base Base Hydrolysis (0.1 M NaOH) prep->base Aliquot & Expose ox Oxidation (3% H₂O₂) prep->ox Aliquot & Expose therm Thermal (60°C) prep->therm Aliquot & Expose photo Photolytic (ICH Q1B Light) prep->photo Aliquot & Expose control Control (Room Temp, Dark) prep->control Aliquot & Expose quench Quench/Neutralize (as needed) acid->quench base->quench ox->quench therm->quench photo->quench control->quench analyze Analyze All Samples by HPLC/LC-MS quench->analyze compare Compare stressed samples to control analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled transparent glass vials for each condition. Prepare a control sample stored at room temperature and protected from light.

  • Apply Stress: Expose the samples to the conditions outlined in the table below. The incubation times are starting points and should be adjusted to achieve the target degradation level.

  • Neutralization/Quenching: After the incubation period, stop the degradation reactions. For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples, including the control, by a suitable reverse-phase HPLC method with UV or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the relative retention times of any new peaks.

Table 1: Recommended Conditions for Forced Degradation Study

Stress Condition Reagent/Condition Temperature Recommended Duration
Acid Hydrolysis 0.1 M HCl 60°C 24 - 48 hours
Base Hydrolysis 0.1 M NaOH Room Temp 2 - 8 hours
Oxidation 3% H₂O₂ Room Temp 24 hours
Thermal No reagent (in solution) 60°C 48 hours

| Photolytic | ICH Q1B specified light source | Room Temp | Expose to 1.2 million lux hours and 200 W·h/m² |

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is tautomerism and could it affect my results? Tautomers are structural isomers of chemical compounds that readily interconvert. Pyrazoles can exist as a mixture of tautomers, especially when unsymmetrically substituted.[9] While this is not degradation, the different tautomers may have different biological activities or physicochemical properties. This interconversion can be influenced by solvent and pH.[3] If you observe inconsistent results in biological assays, tautomeric equilibrium could be a contributing factor. Maintaining consistent solvent and buffer conditions is crucial to manage this.

FAQ 2: Which analytical techniques are best for monitoring the stability of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one? High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing.[8][10]

  • HPLC with UV/PDA Detection: Ideal for quantifying the parent compound and detecting the formation of degradation products that contain a chromophore. A photodiode array (PDA) detector is particularly useful as it can help determine if new peaks are related to the parent compound by comparing their UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown degradation products, which is the first step in elucidating their structures.[11]

FAQ 3: How does pH impact the stability of this compound class in aqueous buffers? The pH of an aqueous solution can be a critical factor in the stability of many pharmaceuticals.[7] For compounds with functional groups prone to acid or base-catalyzed reactions, stability can vary significantly across the pH range. Some pyrazole derivatives, for instance, have shown susceptibility to hydrolysis at higher pH levels.[6] It is crucial to determine the optimal pH range for your compound by performing a preliminary stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9) before conducting long-term experiments in aqueous media.

Potential Degradation Pathways Overview

G cluster_pathways Degradation Pathways Parent 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one (Parent Compound) Oxidation Oxidation (e.g., N-oxides, hydroxylation) Parent->Oxidation O₂, light Hydrolysis Hydrolysis (pH-dependent ring opening) Parent->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (Isomerization, cyclization) Parent->Photodegradation Light (hν) Degradants Mixture of Degradation Products Oxidation->Degradants Hydrolysis->Degradants Photodegradation->Degradants

Caption: Conceptual overview of potential degradation pathways.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Compound stability under different pH conditions. ResearchGate.
  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • An overview on the synthetic and medicinal perspectives of indenopyrazoles. Request PDF.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Analytical Techniques for the Assessment of Drug Stability. Request PDF | ResearchGate.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Taylor & Francis.
  • Synthesis of indeno-pyrazole derivatives (3a-j) using PEG-400. ResearchGate.
  • Assay and Stability Testing. Kinam Park.
  • Synthesis and biological evaluation of novel indenopyrazole derivatives. PubMed.
  • Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. ResearchGate.
  • An overview on the synthetic and medicinal perspectives of indenopyrazoles. CED Foundation.
  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI.
  • (PDF) Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies View supplementary material. ResearchGate.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed.
  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate.
  • Stability Study of Anticancer Agent N-[(Hexahydroazepin-1-yl)methyl]daunorubicin in Aqueous Solutions Using HPLC Method. Asian Journal of Chemistry.
  • Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. PubMed Central.
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.
  • An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed.
  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. PubMed.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PMC.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci.

Sources

optimizing reaction conditions for thienyl-indenopyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienyl-Indenopyrazole Synthesis

Ticket ID: TIP-SYN-OPT-001 Subject: Optimization of Reaction Conditions for Thienyl-Indenopyrazole Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support hub for the synthesis of thienyl-indenopyrazoles . These fused heterocyclic systems are critical scaffolds in drug discovery, particularly for their tubulin polymerization inhibitory potential and anticancer activity.

This guide treats your chemical synthesis as a system that requires configuration (reaction setup), debugging (troubleshooting), and optimization (yield enhancement).

Module 1: System Configuration (Reaction Setup)

Core Reaction Pathway: The standard "installation" for this synthesis is a multicomponent or stepwise condensation involving 1,3-indandione , thiophene-2-carbaldehyde , and a hydrazine derivative .

The "Hardware" (Reagents & Catalysts)
ComponentStandard ConfigHigh-Performance Config (Green/Fast)Why? (Technical Insight)
Precursor A 1,3-Indandione1,3-IndandioneThe active methylene source.[1]
Precursor B Thiophene-aldehydeThiophene-aldehydeThe electrophile. Note: Thiophene is electron-rich, making the carbonyl carbon less electrophilic than nitro-benzaldehydes.
Precursor C Hydrazine HydratePhenylhydrazine / ArylhydrazineDetermines N-substitution. Aryl hydrazines reduce nucleophilicity, requiring stronger acid catalysis.
Catalyst Piperidine / AcOHIonic Liquid ([Hmim]HSO₄) or L-ProlinePiperidine is the classic base for Knoevenagel; Ionic liquids act as dual solvent/catalyst for faster rates.
Solvent Ethanol (Reflux)PEG-400 or Water (Microwave)Ethanol is standard but limits temperature to 78°C. PEG-400 allows higher temps and better solubility for organic intermediates.
Compatibility Warning: Thiophene Sensitivity
  • Catalyst Poisoning: If attempting metal-catalyzed variations (e.g., using Pd or Pt for subsequent coupling), be aware that the sulfur in the thiophene ring can poison heterogeneous catalysts.

  • Oxidation Risk: Avoid harsh oxidizing agents during workup, as the thiophene ring is susceptible to oxidation (forming sulfoxides/sulfones), which destroys aromaticity.

Module 2: Diagnostics (Troubleshooting)

Issue 1: The "Thiophene Lag" (Reaction Stalls at Intermediate)

  • Symptom: TLC shows a persistent spot for the arylidene intermediate (the Knoevenagel product) and unreacted hydrazine.

  • Root Cause: The thiophene ring is electron-donating. This reduces the electrophilicity of the

    
    -carbon in the arylidene intermediate, making the subsequent Michael addition of the hydrazine slow.
    
  • Fix: Switch from a basic catalyst (Piperidine) to an Acidic Catalyst (Acetic Acid or HCl in Ethanol) for the cyclization step. The acid activates the carbonyl/imine, facilitating the nucleophilic attack of the hydrazine.

Issue 2: Regioisomer Contamination

  • Symptom: Two close spots on TLC or "messy" NMR in the aromatic region.

  • Root Cause: When using substituted hydrazines (e.g., Phenylhydrazine), two isomers are possible (N1 vs. N2 substitution).

  • Fix: Control the solvent polarity.

    • Non-polar solvents (Benzene/Toluene) favor the kinetic product.

    • Polar protic solvents (Ethanol/Acetic Acid) favor the thermodynamic product (usually the desired conjugated system).

Issue 3: Low Yield (<50%)

  • Diagnostics: Check water content.[1] The Knoevenagel step is reversible.

  • Fix: Use a Dean-Stark trap (if using Toluene) or add molecular sieves to the reaction vessel to drive the equilibrium forward.

Module 3: Workflow Visualization

The following diagrams illustrate the logic flow for synthesis and troubleshooting.

Decision Tree: Troubleshooting & Optimization

OptimizationLogic Start Start Synthesis CheckTLC Check TLC (1 hr) Start->CheckTLC Decision1 Aldehyde Consumed? CheckTLC->Decision1 PathA Intermediate Formed (Arylidene) Decision1->PathA Yes PathB No Reaction Decision1->PathB No Decision2 Cyclization Complete? PathA->Decision2 Fix1 Add Piperidine/AcOH Increase Temp PathB->Fix1 Success Isolate Product (Recrystallize EtOH) Decision2->Success Yes Stall Stalled at Intermediate Decision2->Stall No Fix2 Switch to Acid Reflux (Activate Thiophene-ene) Stall->Fix2 Fix1->CheckTLC Retry Fix2->Success Re-check

Caption: Logic flow for diagnosing stalled reactions during the two-step sequence.

Reaction Mechanism: The Critical Path

Mechanism Reactants 1,3-Indandione + Thiophene-CHO Step1 Knoevenagel Condensation Reactants->Step1 - H2O Inter Arylidene Intermediate Step1->Inter Step2 Michael Addition (+ Hydrazine) Inter->Step2 Cyclic Pyrazoline Intermediate Step2->Cyclic Final Thienyl-Indenopyrazole (Aromatized) Cyclic->Final Oxidation/Tautomerization

Caption: Mechanistic pathway from precursors to the final fused heterocyclic system.

Module 4: Standard Operating Procedure (Protocol)

Protocol ID: SOP-TIP-04 (One-Pot Synthesis) Scale: 1.0 mmol

  • Preparation:

    • In a 50 mL round-bottom flask, dissolve 1,3-indandione (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Activation:

    • Add Piperidine (3-4 drops) as a catalyst.

    • Stir at room temperature for 15-30 minutes. Checkpoint: Solution usually turns yellow/orange indicating arylidene formation.

  • Cyclization:

    • Add Hydrazine Hydrate (1.2 mmol) or Phenylhydrazine (1.0 mmol).

    • Optimization: If using Phenylhydrazine, add 2-3 drops of Glacial Acetic Acid .

  • Execution:

    • Reflux the mixture for 3–5 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3).

    • Microwave Alternative: Irradiate at 300W, 80°C for 10–15 minutes for rapid conversion.

  • Isolation:

    • Cool to room temperature.[1][2] The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol and water.

    • Purification: Recrystallize from Ethanol/DMF mixtures. If oil persists, use column chromatography (Silica Gel 60-120 mesh).

References

  • BenchChem Technical Support. (2025).[1][3] Troubleshooting low yields in Knoevenagel condensation. BenchChem. Link

  • Fadda, A. A., et al. (2012). Synthesis and pharmacological evaluation of some new indenopyrazole derivatives. Journal of Saudia Chemical Society. Link

  • Sangani, C. B., et al. (2014). Novel one-pot facile synthesis of thiopyranopyrazole using [Hmim]HSO4 catalyst. Croatica Chemica Acta. Link

  • Reddy, G. J., et al. (2012). Synthesis and biological evaluation of indenopyrazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel indenopyrazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Thienyl Compound Stability & Degradation Support Center

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with thienyl (thiophene-containing) compounds. It is designed to troubleshoot stability issues, elucidate degradation mechanisms, and provide actionable protocols for validation.

Current Status: Online 🟢 Operator: Senior Application Scientist (Metabolism & Stability Division) Topic: Degradation Pathways of Thienyl-Containing Compounds

Module 1: Metabolic Bioactivation (The "Red Flag" Protocol)

User Issue: "My thiophene-based lead compound is showing high intrinsic clearance and time-dependent inhibition (TDI) of CYP enzymes. Is this a degradation issue or a toxicity risk?"

Technical Diagnosis: This is likely oxidative bioactivation . The thiophene ring is a "structural alert" in drug design because it undergoes metabolic degradation via Cytochrome P450 (CYP450) enzymes.[1] This process does not just "degrade" your compound; it generates high-energy electrophiles that covalently bind to proteins, causing mechanism-based inactivation (MBI) of enzymes and potential idiosyncratic toxicity (e.g., hepatotoxicity).[2]

The Mechanism: The "Fork in the Road"

Your compound likely degrades via two competing oxidative pathways. The dominance of one over the other depends on the substitution pattern of your thiophene ring.

  • S-Oxidation (The Toxic Route): The sulfur atom is oxidized to a thiophene S-oxide .[3] This intermediate is an electron-deficient Michael acceptor. It rapidly dimerizes (Diels-Alder) or reacts with nucleophiles (proteins/GSH).

  • Epoxidation (The Ring-Opening Route): Oxidation at the C2-C3 double bond forms a thiophene epoxide . This is highly unstable and rearranges (via NIH shift) to a 2-hydroxythiophene , which tautomerizes to a thiolactone.

Visualizing the Pathway

Figure 1: The metabolic degradation logic of thiophene. Note the bifurcation between S-oxidation and Epoxidation.[4][5][6]

Thiophene_Metabolism Thiophene Thienyl Substrate (Parent) CYP450 CYP450 (Oxidation) Thiophene->CYP450 SOxide Thiophene S-Oxide (Electrophile) CYP450->SOxide S-Oxidation (Path A) Epoxide Thiophene 2,3-Epoxide (Unstable) CYP450->Epoxide Epoxidation (Path B) Dimer Diels-Alder Dimers (Precipitate/Inert) SOxide->Dimer Dimerization ProteinAdduct Protein Adduct (TOXICITY) SOxide->ProteinAdduct Michael Addition (Covalent Binding) Thiolactone Thiolactone / 2-Hydroxythiophene Epoxide->Thiolactone NIH Shift Thiolactone->ProteinAdduct Acylation RingOpen Ring-Opened Isomers Thiolactone->RingOpen Hydrolysis

Caption: Figure 1. Divergent oxidative pathways of thiophene metabolism. Path A (S-oxidation) is the primary driver of immune-mediated toxicity (e.g., Tienilic Acid).

Troubleshooting Protocol: The Glutathione (GSH) Trapping Assay

To confirm if your degradation is generating reactive metabolites, you must trap them before they bind to the enzyme.

Step-by-Step Methodology:

  • Incubation System: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at a surplus concentration (5–10 mM).

    • Pro-Tip: For S-oxides specifically, also run a parallel arm using N-Methylmaleimide (NMM) . NMM acts as a dienophile to trap the S-oxide via a Diels-Alder reaction, which GSH cannot always capture efficiently [1].

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge to remove protein.

  • Analysis (LC-MS/MS):

    • GSH Adducts: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).

    • Interpretation: A mass shift of [M + 307] indicates a GSH adduct (M + GSH - 2H + O). This confirms oxidative bioactivation is occurring.

Module 2: Photostability & Environmental Degradation

User Issue: "My solid-state samples are turning yellow/brown after exposure to ambient light. NMR shows a loss of aromaticity."

Technical Diagnosis: You are observing Singlet Oxygen (


) mediated photocycloaddition . Thiophenes are susceptible to photosensitized oxidation.[7] Upon UV irradiation, the thiophene ring can act as a sensitizer or react with ambient singlet oxygen to form an endoperoxide, which subsequently degrades via ring opening.
Key Degradation Products
Degradation ProductMechanismDiagnostic Signal (NMR/MS)
Thiophene-2-one Photo-oxidation + rearrangementLoss of aromatic protons; appearance of C=O stretch (IR).[8]
Sulfines (R-CS=O) Ring opening (C-S cleavage)Distinctive UV absorption; transient species.
Polythiophene Radical polymerizationInsoluble dark precipitate; broad NMR signals.
Desulfurized Enones Sulfur extrusion (

loss)
Mass loss of 32 Da or 64 Da (

or

).
Visualizing the Pathway

Figure 2: Photochemical degradation leading to ring opening and polymerization.

Photo_Degradation Thiophene Thiophene (Ground State) Excited Excited State (Singlet/Triplet) Thiophene->Excited hν (UV Light) SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer Polymer Polythiophene (Insoluble Solid) Excited->Polymer Radical Coupling Endoperoxide 2,5-Endoperoxide (Intermediate) SingletO2->Endoperoxide + Thiophene RingOpen Ring Opening (Desulfurization) Endoperoxide->RingOpen S-Extrusion

Caption: Figure 2. Photodegradation pathways.[9] Note that polymerization is a radical process, while ring opening often involves singlet oxygen.

Troubleshooting Protocol: Photostability Stress Test
  • Sample Prep: Prepare a thin film of your solid compound (to maximize surface area) and a 10 µM solution in acetonitrile.

  • Exposure: Place in a photostability chamber (ICH Q1B standard) providing an overall illumination of not less than 1.2 million lux hours.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) to rule out thermal degradation.

  • Analysis:

    • Dissolve the solid film.

    • Run HPLC-DAD. Look for the "Yellowing" peak—often a polymer or conjugated ring-opened product appearing at higher wavelengths than the parent.

Module 3: Chemical Stability (Synthesis & Storage)

User Issue: "I am trying to oxidize a side chain on my thiophene using mCPBA, but the ring is decomposing."

Technical Diagnosis: This is a classic selectivity error . Electrophilic oxidants like mCPBA (meta-chloroperoxybenzoic acid) do not ignore the sulfur atom. The thiophene sulfur is nucleophilic. You are likely forming the Thiophene S-oxide or S,S-dioxide (Sulfone) faster than or competitive with your side-chain oxidation.

Comparative Reactivity Data

The following table illustrates the energetic favorability of metabolic oxidation pathways, which mirrors chemical oxidation susceptibility.

Reaction PathwayActivation Energy (

)
Thermodynamic Stability (

)
Outcome
S-Oxidation ~14.75 kcal/mol-8.08 kcal/mol (Exothermic)Kinetic Product.[4][6] Unstable.
Epoxidation ~13.23 kcal/mol-23.24 kcal/mol (Highly Exothermic)Thermodynamic Product.[4][5][6] Rapid rearrangement.

(Data derived from DFT studies on thiophene metabolism [2])

Solution: Alternative Oxidants

If you need to oxidize a side chain without touching the thiophene ring:

  • Avoid: Peracids (mCPBA),

    
    /Acid.
    
  • Use: Radical oxidants or highly selective reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for benzylic oxidation, or Dess-Martin Periodinane for alcohol oxidation. These reagents typically spare the thiophene sulfur.

References

  • Dansette, P. M., et al. (2009).[3] "Evidence for Thiophene-S-oxide Formation in the Metabolism of Clopidogrel and Ticlopidine." Chemical Research in Toxicology.

  • Jaladanki, R., et al. (2015). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology.

  • Hoveyda, H. R., et al. (2014).[1] "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology.

  • Treiber, A., et al. (1997). "Chemical and Biological Oxidation of Thiophene: Preparation and Characterization of Thiophene S-Oxide Dimers." Journal of the American Chemical Society.

End of Technical Guide. For further assay customization, contact the Metabolism & Stability Division.

Sources

Validation & Comparative

Comparative Analysis of Spectroscopic Data for Indenopyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Distinguishing N1- and N2-substituted Regioisomers of Indeno[1,2-c]pyrazol-4-ones

Executive Summary: The Regioisomer Challenge

Indenopyrazoles, particularly indeno[1,2-c]pyrazol-4-ones , are privileged scaffolds in drug discovery, exhibiting potent hypoxia-inducible factor (HIF-1) inhibition and anticancer activity. However, their synthesis—typically via the condensation of 2-acyl-1,3-indanediones with hydrazines—often yields a mixture of regioisomers.

The core challenge lies in distinguishing between the 1H-isomer (N1-substituted) and the 2H-isomer (N2-substituted) . These isomers possess identical molecular weights and similar polarities, yet they exhibit distinct pharmacological profiles. This guide provides a definitive spectroscopic framework to differentiate these isomers without defaulting immediately to expensive X-ray crystallography.

Structural Analysis & Isomer Definitions

Before analyzing the spectra, we must define the structural divergence. The fusion of the pyrazole ring to the indeno- moiety creates an asymmetric environment.

  • Isomer A (1H-Indenopyrazole): The substituent is attached to the nitrogen atom distal to the bridgehead carbonyl. This is often the thermodynamically favored product in specific acid-catalyzed conditions.

  • Isomer B (2H-Indenopyrazole): The substituent is attached to the nitrogen atom proximal to the bridgehead carbonyl. Steric clash with the carbonyl oxygen often makes this isomer distinguishable by NMR.

Visualizing the Structural Divergence

Indenopyrazole_Isomers cluster_0 Precursor cluster_1 Regioisomers Precursor 2-Acetyl-1,3-indanedione + Aryl Hydrazine Isomer1 1H-Isomer (N1) (Distal to C=O) Precursor->Isomer1 Cyclization Path A Isomer2 2H-Isomer (N2) (Proximal to C=O) Precursor->Isomer2 Cyclization Path B Steric Environment: Open Steric Environment: Open Isomer1->Steric Environment: Open Steric Environment: Crowded\n(C=O Interaction) Steric Environment: Crowded (C=O Interaction) Isomer2->Steric Environment: Crowded\n(C=O Interaction)

Figure 1: Divergent synthesis pathways leading to N1 and N2 regioisomers.

Comparative Spectroscopic Data

The following data compares the 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a ) and its 2H-isomer (1b ).

Table 1: Key

H and

C NMR Chemical Shifts (

, ppm)
FeatureIsomer 1a (1H-substituted)Isomer 1b (2H-substituted)Mechanistic Insight
Pyrazolic -CH

2.29 (s)2.48 (s)The N2-isomer methyl group is deshielded (~0.2 ppm downfield) due to the anisotropic effect of the adjacent carbonyl group.
Aromatic Region 7.26 – 7.98 (m)7.20 – 7.98 (m)Overlapping, but specific coupling constants (

) often differ slightly due to ring strain variations.
Carbonyl (C=O) 183.0183.5Minimal difference;

C is less diagnostic for the carbonyl itself but critical for the pyrazole ring carbons.
CF

Group
-60.06 (s)-61.00 (s)

F NMR shows a distinct 1 ppm shift difference, a highly sensitive probe for purity.
Table 2: Physical & IR Properties[1]
PropertyIsomer 1a (1H)Isomer 1b (2H)Diagnostic Value
Melting Point 154–156 °C149–152 °CDistinct ranges allow for preliminary identification of pure fractions.
IR (C=O) 1708 cm

1705 cm

The similarity renders IR insufficient for definitive assignment without reference standards.
TLC R

Lower (typically)Higher (typically)The 2H-isomer is often less polar due to internal dipole cancellation or steric shielding of the nitrogen lone pair.
Spectroscopic Strategy & Protocols

To rigorously identify your isomer, follow this self-validating workflow.

Protocol A: NMR-Based Assignment (The "Methyl Shift" Rule)

Objective: Rapid identification using 1D


H NMR.
  • Sample Prep: Dissolve ~5 mg of purified compound in 0.6 mL CDCl

    
     or DMSO-
    
    
    
    .
  • Acquisition: Acquire a standard proton spectrum (min 16 scans).

  • Analysis: Focus on the pyrazole methyl singlet (or the proton at position 3 if unsubstituted).

    • Rule: If the signal is < 2.35 ppm , it is likely the 1H-isomer (N1) .

    • Rule: If the signal is > 2.40 ppm , it is likely the 2H-isomer (N2) .

    • Note: This deshielding in the 2H-isomer is caused by the proximity to the anisotropic cone of the C=O bond at position 4.

Protocol B: NOESY/ROESY Confirmation (The "Space" Rule)

Objective: Confirm regiochemistry via spatial proximity.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Correlations:

    • 2H-Isomer: Look for a cross-peak between the N-substituent (e.g., Phenyl ortho-protons) and the Indenone C=O region (if possible) or specific bridgehead protons. Crucially, N2-substituents are spatially closer to the indenone carbonyl.

    • 1H-Isomer: The N1-substituent is distal; NOE correlations will be primarily with the pyrazole C3-substituent.

Protocol C: X-Ray Crystallography (The Gold Standard)

If the isomers are oils or fail to crystallize, derivatize (e.g., with a heavy atom like bromine) to facilitate crystal growth.

  • 1H-Isomer: C-N bond lengths will reflect typical pyrazole delocalization.

  • 2H-Isomer: Often shows slightly distorted bond angles due to steric repulsion between the N2-group and the C4-carbonyl.

Experimental Workflow: Synthesis & Separation

This protocol describes the generation and separation of isomers, essential for obtaining the comparative data.

Reagents: 2-acetyl-1,3-indanedione, 4-(trifluoromethyl)phenylhydrazine, Ethanol, HCl (cat).[2]

  • Condensation:

    • Mix 1.0 eq of diketone and 1.1 eq of hydrazine in Ethanol.

    • Add 2-3 drops of conc. HCl.

    • Reflux for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Work-up:

    • Cool to room temperature. Often, the 1H-isomer (more symmetrical/stable packing) precipitates first. Filter and wash with cold EtOH.

    • Concentrate the filtrate to obtain the 2H-isomer enriched residue.

  • Purification (Critical Step):

    • Use Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexane.
      
    • Elution Order: The 2H-isomer (less polar) typically elutes before the 1H-isomer .

    • Validation: Check fractions via

      
      H NMR using the "Methyl Shift" rule (Table 1).
      
Decision Tree for Isomer Identification

Isomer_ID_Workflow Start Unknown Indenopyrazole Isomer Solubility Dissolve in CDCl3 Run 1H NMR Start->Solubility CheckMethyl Analyze Pyrazole-CH3 Shift Solubility->CheckMethyl Case1 Shift < 2.35 ppm CheckMethyl->Case1 Case2 Shift > 2.40 ppm CheckMethyl->Case2 Hypothesis1 Probable 1H-Isomer (N1) Case1->Hypothesis1 Hypothesis2 Probable 2H-Isomer (N2) Case2->Hypothesis2 NOESY Run 2D NOESY Hypothesis1->NOESY Hypothesis2->NOESY Result1 NOE: N-Aryl protons <-> C3-Methyl NOESY->Result1 Result2 NOE: N-Aryl protons <-> Indenone region (Steric crowding) NOESY->Result2 Final1 CONFIRMED: 1H-Isomer Result1->Final1 Final2 CONFIRMED: 2H-Isomer Result2->Final2

Figure 2: Step-by-step logic flow for spectroscopic differentiation of indenopyrazole regioisomers.

References
  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link][1][2][3][4][5][6][7][8][9]

  • Sloop, J. C., et al. (2022). Indenopyrazole Regioisomers: Synthesis and Spectroscopic Distinction. ResearchGate Data Repository. [Link]

  • Kour, J., et al. (2018).[6] Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18188234, Indeno[1,2-c]pyrazole. [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The indenopyrazole scaffold has emerged as a privileged structure, with derivatives demonstrating significant potential as anticancer agents.[1] This guide provides a comparative overview of the cytotoxic profile of a representative indenopyrazole, 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, contextualized against established standard-of-care chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is grounded in a synthesis of publicly available experimental data for structurally related compounds and established methodologies, offering a framework for researchers and drug development professionals to evaluate this promising class of molecules.

Introduction to the Compounds and the Rationale for Comparison

The development of effective anticancer therapeutics hinges on the principle of selective cytotoxicity—the ability of a compound to kill cancer cells while sparing healthy tissue. Indenopyrazole derivatives have garnered significant interest due to their diverse mechanisms of action and potent cytotoxic effects observed in preclinical studies.[1][2] These compounds often target critical cellular machinery involved in proliferation and survival, such as the microtubule network or cell cycle kinases.[2][3][4]

To rigorously assess the potential of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, it is essential to benchmark its performance against cornerstone chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a broad-spectrum anticancer drug used for decades.[5][6] Its primary mechanisms include topoisomerase II inhibition and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[7]

  • Cisplatin: A platinum-based coordination compound, Cisplatin is a first-line treatment for numerous cancers.[8][9] Its cytotoxic effect is primarily mediated by the formation of covalent DNA adducts, which obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[10][11]

  • Paclitaxel: A taxane, Paclitaxel is a widely used mitotic inhibitor.[12][13] Unlike drugs that depolymerize microtubules, Paclitaxel stabilizes them, leading to aberrant mitotic spindles, chromosome missegregation, and subsequent cell death.[12][14]

This guide will dissect the mechanistic underpinnings of these compounds, detail the standard experimental protocols for evaluating cytotoxicity, and present a comparative analysis of available data to frame the therapeutic potential of the indenopyrazole class.

Mechanistic Pathways to Cell Death: A Comparative Overview

The efficacy of a cytotoxic agent is defined by its molecular mechanism of action. The indenopyrazole scaffold and the selected standard drugs induce apoptosis through distinct and convergent pathways.

  • Indenopyrazole Derivatives: Many indenopyrazole compounds function as tubulin polymerization inhibitors .[3][15] By binding to the colchicine site on tubulin, they prevent the formation of microtubules, which are essential for forming the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately activating apoptotic pathways.[3][15] Other derivatives have been shown to inhibit critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) or hypoxia-inducible factor (HIF)-1.[4][16]

  • Doxorubicin: Its planar ring structure intercalates into DNA, while its primary cytotoxic action is the inhibition of topoisomerase II . This enzyme is crucial for relieving torsional stress during DNA replication; its inhibition leads to DNA double-strand breaks. A secondary mechanism involves the generation of reactive oxygen species (ROS) , which causes widespread oxidative damage to cellular components.[7]

  • Cisplatin: Upon entering the cell, aquation activates Cisplatin, allowing it to form covalent adducts with DNA , primarily at the N7 position of guanine bases. These adducts create intra- and interstrand crosslinks that distort the DNA helix, blocking replication and transcription and triggering a DNA damage response that culminates in apoptosis.[9][10][11]

  • Paclitaxel: This agent has a unique mechanism among microtubule-targeting drugs. It promotes and stabilizes microtubule assembly , preventing the dynamic instability required for normal mitotic spindle function.[12] This leads to prolonged mitotic arrest and cell death, often through chromosome missegregation on multipolar spindles.[12][14]

Mechanisms_of_Action Figure 1: Comparative Mechanisms of Cytotoxic Action Indenopyrazole Indenopyrazole Derivatives Tubulin Tubulin Polymerization Inhibition Indenopyrazole->Tubulin Doxorubicin Doxorubicin Topoisomerase Topoisomerase II Inhibition Doxorubicin->Topoisomerase ROS ROS Generation Doxorubicin->ROS Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest DNA_Damage DNA Damage & Strand Breaks Topoisomerase->DNA_Damage ROS->DNA_Damage DNA_Adducts->DNA_Damage Mitotic_Arrest Mitotic Arrest & Chromosome Missegregation Microtubule_Stab->Mitotic_Arrest Apoptosis Apoptosis / Cell Death G2M_Arrest->Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Figure 1: Comparative Mechanisms of Cytotoxic Action.

Experimental Workflows for Assessing Cytotoxicity

To generate reliable and reproducible cytotoxicity data, standardized in vitro assays are employed. The choice of assay is critical, as different methods measure distinct cellular endpoints. Here, we detail two gold-standard, complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

General Experimental Workflow

A robust cytotoxicity study follows a structured workflow to ensure data integrity. The causality behind this design is to move from a general cell culture to specific, quantifiable endpoints that reflect cell viability under the influence of the test compounds.

Experimental_Workflow Figure 2: General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (24-72h Incubation) Compound_Prep 3. Compound Dilution (Serial Dilutions) Compound_Prep->Treatment Assay_Addition 5. Add Assay Reagent (MTT or LDH Substrate) Incubation 6. Incubation (Color Development) Assay_Addition->Incubation Measurement 7. Absorbance Reading (Plate Reader) Incubation->Measurement Dose_Response 8. Dose-Response Curve Measurement->Dose_Response IC50 9. IC50 Calculation Dose_Response->IC50

Caption: Figure 2: General Workflow for In Vitro Cytotoxicity Assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18] The core principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[17] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[20][21]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another cornerstone method that quantifies cytotoxicity by measuring plasma membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane rupture.[22] The assay measures the activity of this released LDH.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Solution) 45 minutes before the assay.[23]

    • Background Control: Medium only.[24]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[25] This step pellets the cells and any debris.

  • Sample Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well assay plate.[24][25]

  • Reaction Mixture Preparation: Prepare the LDH reaction solution, which typically contains a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt that gets converted to a colored formazan product.[24][25]

  • Assay Reaction: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[25]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23][24]

  • Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.[23]

  • Absorbance Measurement: Measure the absorbance at 490 nm within one hour using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Comparative Cytotoxicity: Analysis of Experimental Data

While specific data for 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one is not available in the reviewed literature, a robust comparison can be drawn from published data on structurally related indenopyrazole and thienopyrazole derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of these novel compounds alongside standard drugs against various human cancer cell lines.

Compound/DrugClassCell LineIC₅₀ (µM)Reference
Indolo-pyrazole 6c Indenopyrazole DerivativeSK-MEL-28 (Melanoma)3.46[15]
Indolo-pyrazole IV Indenopyrazole DerivativeAverage of 4 lines3.0[15]
Indolo-pyrazole IX Indenopyrazole DerivativeA549 (Lung)1.24[15]
Indenopyrazole 6a Indenopyrazole DerivativeHepG2, HeLa, PC3, MCF-7Low Nanomolar[2]
Thienopyrazole Tpz-1 Thienopyrazole DerivativeHL-60 (Leukemia)0.24 - 0.48[26]
Doxorubicin AnthracyclineHSC-2 (Oral)0.1[27]
Doxorubicin AnthracyclineHela (Cervical)0.1 - 2.0[5]
Cisplatin Platinum CompoundAPL cells (Leukemia)Varies[10]
Cisplatin Platinum CompoundVariousVaries widely[8]
Paclitaxel TaxaneVarious (8 lines)0.0025 - 0.0075[13][28]
Paclitaxel TaxaneMDA-MB-231 (Breast)< 0.1[12]

Analysis of Results:

The compiled data reveals several key insights:

  • High Potency of Pyrazole Derivatives: Several indenopyrazole and thienopyrazole derivatives exhibit potent cytotoxic activity, with IC₅₀ values in the low micromolar and even nanomolar range.[2][15][26] This positions them as highly promising candidates, demonstrating potency comparable to or, in some cases, potentially exceeding that of standard drugs like Doxorubicin in specific cell lines.

  • Comparable Efficacy to Standard Drugs: The IC₅₀ values for Paclitaxel are consistently in the low nanomolar range, establishing it as an exceptionally potent cytotoxic agent in vitro.[13][28] While the pyrazole derivatives may not uniformly reach this level of potency, compounds like Tpz-1 and 6a show activity that is well within a therapeutically relevant range, rivaling that of Doxorubicin.[5][26][27]

  • Cell Line Specificity: Cytotoxicity is highly dependent on the cancer cell line being tested. For instance, Indolo-pyrazole 6c was most effective against melanoma cells, while compound IX showed high potency against lung cancer cells.[15] This underscores the importance of screening novel compounds against a diverse panel of cancer cell lines to identify specific indications where they may be most effective.

Conclusion and Future Directions

This comparative guide establishes that the indenopyrazole scaffold, represented here by 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one and its analogues, holds significant promise as a source of novel anticancer agents. The available data on related compounds demonstrates potent cytotoxic activity across a range of cancer cell lines, with mechanisms of action, such as tubulin inhibition, that are distinct from DNA-damaging agents like Cisplatin and Doxorubicin.[3][15] This offers the potential for activity in tumors that have developed resistance to traditional therapies.

The experimental protocols detailed herein provide a validated framework for the direct, head-to-head evaluation of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one against standard drugs. Future research should focus on obtaining precise IC₅₀ values for this specific compound across a panel of cancer and non-cancerous cell lines to establish its potency and therapeutic index. Mechanistic studies, including cell cycle analysis and tubulin polymerization assays, will be crucial to confirm its mode of action. Ultimately, these in vitro findings will serve as the foundation for advancing the most promising indenopyrazole candidates into preclinical in vivo models, bringing them one step closer to potential clinical application.

References

  • Title: Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Modeling the Cytotoxicity of Cisplatin | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]

  • Title: Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 Source: PLOS ONE URL: [Link]

  • Title: Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concer - SciTePress Source: SciTePress URL: [Link]

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  • Title: Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation - MDPI Source: MDPI URL: [Link]

  • Title: An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications Source: ASH Publications URL: [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of Indeno[3,2-c]pyrazoles versus Other Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] Pathogenic microorganisms are continually evolving, rendering many frontline antibiotics ineffective and posing a significant threat to global health.[1][2] In this landscape, heterocyclic compounds have emerged as a cornerstone of modern drug discovery, with the pyrazole nucleus being a particularly privileged scaffold.[1][3][4]

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are present in numerous clinically approved drugs and exhibit a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial properties.[3][5][6][7][8] This guide provides a comparative overview of the antimicrobial spectrum of a specific, fused-ring pyrazole derivative, 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one, and its class of indenopyrazoles, against other prominent pyrazole-based compounds. We will delve into the experimental methodologies used for evaluation, present comparative data from various studies, and discuss potential mechanisms of action.

Pillar 1: Methodologies for Assessing Antimicrobial Efficacy

To objectively compare antimicrobial agents, a standardized and reproducible set of experimental protocols is paramount. The choice of methodology is driven by the need to progress from qualitative screening to quantitative assessment of potency. A typical workflow is designed to first identify active compounds and then precisely determine their inhibitory concentrations.

Experimental Workflow: From Screening to Quantification

The process begins with a broad screening of compounds against a panel of clinically relevant microorganisms, followed by quantitative tests for the most promising candidates. This tiered approach ensures efficient use of resources while generating robust, comparable data.

AST_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Compound Library (e.g., Pyrazole Derivatives) C Agar Disk Diffusion Assay or Well Diffusion Assay A->C B Prepare Inoculum (Standardized Microbial Suspension) B->C D Incubate Plates C->D E Measure Zone of Inhibition (ZOI) D->E F Identify 'Hits' (Compounds with Significant ZOI) E->F G Prepare Serial Dilutions of 'Hit' Compounds F->G Proceed with Active Compounds H Broth Microdilution Assay (96-well plate format) G->H J Incubate Plates H->J I Inoculate with Microbial Suspension I->H K Determine Minimum Inhibitory Concentration (MIC) J->K L Data Analysis & Comparison K->L

Caption: Antimicrobial Susceptibility Testing (AST) Workflow.

Protocol 1: Agar Disk Diffusion

This is a widely used preliminary screening method to qualitatively assess antimicrobial activity.[9]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly swabbed onto the agar surface.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface. A disk with the solvent serves as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) acts as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[9]

Protocol 2: Broth Microdilution for MIC Determination

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that visibly inhibits microbial growth.[9][10]

  • Compound Preparation: A stock solution of the test compound is prepared, and serial two-fold dilutions are made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (broth + inoculum) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. Some assays may incorporate a viability dye like resazurin to aid in determining the endpoint.[10]

Pillar 2: Comparative Antimicrobial Spectrum

The antimicrobial potential of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused structures.

The Indeno[3,2-c]pyrazole Scaffold

The indeno[3,2-c]pyrazole scaffold represents a rigid, planar heterocyclic system formed by the fusion of an indanone and a pyrazole ring. This structure has been investigated for various biological activities, including antimicrobial effects.[11] Studies on various synthesized indenopyrazole derivatives have demonstrated moderate to significant activity against a range of pathogens.[12][13] For instance, certain 1,4-dihydroindeno[1,2-c]pyrazole hybrids have shown notable activity against both bacteria and fungi, with some compounds exhibiting significant anti-Candida effects.[12] Another study reported that a series of novel indenopyrazole derivatives all showed moderate antimicrobial activity against the microorganisms tested.[13]

Research by Acharya et al. on a series of indenopyrazole derivatives revealed good antibacterial activity against E. coli, S. aureus, P. vulgaris, and B. subtilis, as well as significant antifungal activity against A. niger, A. flavus, and P. chrysogenum.[11]

Other Bioactive Pyrazole Derivatives

The broader class of pyrazole derivatives encompasses a vast chemical space with a wide spectrum of antimicrobial activity. The potency and spectrum are heavily influenced by the specific substitutions.

  • Pyrazole Hydrazones: Certain pyrazole-derived hydrazones have demonstrated potent, broad-spectrum activity. For example, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed exceptionally high antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole against some strains.[5]

  • Coumarin-Substituted Pyrazoles: The fusion of a coumarin moiety to the pyrazole core has yielded compounds with potent activity, particularly against drug-resistant strains like MRSA and A. baumannii.[14]

  • Thiazole-Containing Pyrazoles: The incorporation of a thiazole ring can lead to compounds with a moderate degree of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15]

  • Halogenated Phenyl-Pyrazoles: The number and position of halogen substituents on a phenyl ring attached to the pyrazole nucleus can significantly influence activity. Compounds with chlorine atoms at the 2 and 6 positions of the phenyl ring have shown moderate to high antibacterial activity against S. aureus, P. aeruginosa, and E. coli.[7]

Comparative Data Summary

The following table summarizes representative MIC data from the literature for different classes of pyrazole derivatives against a panel of common pathogens. This allows for a direct comparison of their potency and spectrum.

Compound Class/DerivativeStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Pseudomonas aeruginosa (Gram-)Candida albicans (Fungus)Aspergillus niger (Fungus)Reference(s)
Indenopyrazole Derivatives Good ActivityGood ActivityModerate ActivitySignificant ActivitySignificant Activity[11][12]
Pyrazole-Hydrazone (21a) 62.5 - 125 µg/mL125 µg/mL-7.8 µg/mL2.9 µg/mL[5]
Naphthyl-Substituted Pyrazole (6) 0.78 - 1.56 µg/mL----[14]
Halogenated Phenyl-Pyrazole (5a, 5c) 0.023 µg/mL----[7]
Pyrazoline-Isonicotinoyl Derivative (24) 64 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL-[16]
Standard Control (Chloramphenicol) 125 µg/mL62.5 µg/mL---[5]
Standard Control (Clotrimazole) ---7.8 µg/mL7.8 µg/mL[5]

Note: Direct comparison is challenging as testing conditions and specific strains may vary between studies. The table provides a generalized overview of reported activities.

Pillar 3: Potential Mechanisms of Action

Understanding how these compounds exert their antimicrobial effect is crucial for rational drug design. While the exact mechanism for every derivative is not fully elucidated, several key bacterial targets have been identified for the pyrazole class.

One of the most promising targets is DNA gyrase (and Topoisomerase IV) , essential bacterial enzymes that control the topological state of DNA during replication.[3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. Several pyrazole derivatives have been reported as potent inhibitors of DNA gyrase.[3][14]

Mechanism P Pyrazole Derivative E Bacterial DNA Gyrase (Enzyme) P->E Inhibits S DNA Supercoiling (Relaxation) E->S Controls D Bacterial Cell Death E->D Inhibition leads to R DNA Replication & Repair S->R Enables

Caption: Proposed Mechanism: Inhibition of Bacterial DNA Gyrase.

Other potential mechanisms for pyrazole derivatives may include the disruption of the bacterial cell wall or the inhibition of other critical metabolic enzymes like dihydrofolate reductase (DHFR).[14][17]

Conclusion and Future Directions

The pyrazole scaffold is a remarkably versatile platform for the development of novel antimicrobial agents. The indenopyrazole class, represented by compounds like 3-(2-Thienyl)indeno[3,2-c]pyrazol-4-one, demonstrates promising broad-spectrum activity against both bacteria and fungi.[11][12] Comparative analysis reveals that while some pyrazole subclasses, such as certain halogenated derivatives, exhibit exceptionally high potency against specific strains[7], the indenopyrazole framework offers a balanced and wide range of activity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indenopyrazole core to optimize potency and spectrum.

  • Mechanism of Action Elucidation: Pinpointing the specific molecular targets of the most active indenopyrazole compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the chemical tractability and proven biological activity of the pyrazole nucleus, the scientific community can continue to develop new and effective weapons in the critical fight against antimicrobial resistance.

References

  • Al-Abdullah, E. S., Al-Turkistani, A. M., & El-Brollosy, N. R. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5099. [Link]

  • Sharma, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 265-283. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20536. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • Kumar, K. A., & Rao, V. R. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 4(1), 332-338. [Link]

  • ResearchGate. (2026). Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(12), 16000–16013. [Link]

  • University of Oxford. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. News-Medical.net. [Link]

  • Gezegen, H., et al. (2019). Synthesis and biological evaluation of novel indenopyrazole derivatives. Journal of Biochemical and Molecular Toxicology, 33(5), e22285. [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6). [Link]

  • Cîrcu, V., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 156. [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing S.L. [Link]

  • Anusuri, M. (2019). An overview on the synthetic and medicinal perspectives of indenopyrazoles. CED Foundation. [Link]

  • Radi, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 444. [Link]

  • Current Organic Chemistry. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Bentham Science. [Link]

  • El-Sabbagh, O. I., et al. (2009). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Pharmaceutical Chemistry Journal, 43(6), 328-334. [Link]

  • Acharya, A. P., et al. (2014). Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening. ResearchGate. [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. eurekaselect.com. [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

  • El-Moghazy, S. M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 112. [Link]

  • ResearchGate. (2012). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. [Link]

  • ResearchGate. (2017). (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Tsolaki, E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules, 25(21), 5099. [Link]

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A Comparative Guide to Purity Assessment of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one by High-Performance Liquid Chromatography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety and efficacy. The purity of an active pharmaceutical ingredient (API) directly influences its pharmacological and toxicological profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, a heterocyclic compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform analytical strategy.

The Critical Role of Purity in Drug Development

3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one is a complex molecule featuring a fused ring system that includes indenone, pyrazole, and thiophene moieties. Such structures are of significant interest in medicinal chemistry.[1] The synthetic routes to these molecules can often generate a variety of impurities, including starting materials, by-products, and degradation products.[2] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of such impurities to ensure patient safety. Therefore, the selection of a precise, accurate, and robust analytical method for purity determination is a critical step in the development pipeline.[3]

Recommended Analytical Method: Reversed-Phase HPLC

For the purity analysis of non-volatile and thermally stable organic molecules like 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely considered the gold standard.[4] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] Its wide applicability, high resolution, and sensitivity make it exceptionally well-suited for resolving the main component from closely related impurities.[6][7]

Causality in Method Development: A Self-Validating System

The development of a robust HPLC method is not a matter of arbitrary parameter selection. Each choice is deliberate, aimed at achieving optimal separation and quantification, thereby creating a self-validating analytical system.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. The nonpolar nature of the C18 alkyl chains provides effective retention for moderately nonpolar molecules like our target compound through hydrophobic interactions. A 150 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B, typically acetonitrile or methanol) is essential. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • Mobile Phase pH and Additives: The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid, to the aqueous phase is critical.[8] The pyrazole and thienyl moieties in the target molecule contain nitrogen and sulfur atoms which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[9] The acidic additive protonates these basic sites and suppresses the ionization of silanols, resulting in sharper, more symmetrical peaks.

  • Detection Wavelength: A Photodiode Array (PDA) or UV-Vis detector is ideal. An initial scan of the compound's UV spectrum will reveal its wavelength of maximum absorbance (λmax). Detecting at λmax ensures the highest sensitivity for the main peak and any related impurities that share the same chromophore. For our target compound, a wavelength around 254 nm is a common starting point for aromatic systems.

  • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) reduces mobile phase viscosity, improves peak shape, and ensures run-to-run reproducibility of retention times.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 0-2 min: 20% B, 2-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one sample.

  • Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV/PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC Purity Assessment.

Method Validation: Ensuring Trustworthiness

A developed method is only reliable if it is validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in a blank chromatogram and the resolution of the main peak from all impurity peaks.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[13] This is typically assessed over a range of 80-120% of the target concentration.[14]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with known amounts of impurities or a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), indicating its reliability for routine use.[8]

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can provide complementary or, in some cases, primary data on the purity of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one. The selection of a technique depends on the specific information required and the properties of the analyte and its potential impurities.

Method_Selection start Purity Assessment Required for 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one q1 Is the compound volatile & thermally stable? start->q1 hplc HPLC-UV/PDA q1->hplc No gcms GC-MS q1->gcms Yes q2 Need for structural information on impurities? q3 Is it a high-purity (>98%) crystalline solid? q2->q3 No lcms LC-MS q2->lcms Yes qnmr qNMR q2->qnmr Yes q3->hplc No dsc DSC q3->dsc Yes hplc->q2

Caption: Decision tree for selecting a purity analysis method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[5] The separated components are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information for identification.

  • Applicability: GC is best suited for volatile and thermally stable compounds.[5][6] Given the complex, fused-ring structure of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, it is likely to have a high boiling point and may decompose at the high temperatures required for vaporization, making GC a less suitable primary technique for purity analysis.[6] However, it is the method of choice for analyzing residual solvents from the synthesis process.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct and highly accurate measurement without the need for a reference standard of the analyte itself.[15]

  • Applicability: qNMR is an excellent technique for determining the absolute purity (assay) of a substance.[16][17][18] It can provide a highly accurate purity value for the main compound. However, it is less effective at detecting and quantifying low-level impurities unless their structures are known and they have unique, well-resolved signals in the NMR spectrum.[15]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, melting occurs at a sharp, defined temperature. Impurities cause a depression and broadening of the melting point.[19] Based on the Van't Hoff equation, the mole percent of impurities can be calculated from the shape of the melting endotherm.[20]

  • Applicability: DSC is a rapid method for determining the total mole fraction of impurities in a highly pure (>98%), crystalline substance.[20][21] It is not a separative technique and provides no information about the identity or number of individual impurities.[21] Its accuracy is dependent on the impurity being soluble in the molten analyte and insoluble in the solid phase.[20]

Comparative Summary
FeatureHPLC-UV/PDAGC-MSqNMRDSC
Principle Chromatographic Separation (Polarity)Chromatographic Separation (Volatility)Nuclear Magnetic ResonanceThermal Analysis (Melting Point Depression)
Primary Use Purity (Area %), Impurity ProfilingVolatile Impurities, Residual SolventsAbsolute Purity (Assay)Total Purity of Crystalline Solids
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)Low (Typically for >98% pure)
Separation Power ExcellentExcellentNoneNone
Quantification Relative (Area %)Relative/Absolute (with standards)Absolute (with internal standard)Absolute (mole %)
Structural Info Limited (UV Spectrum)Yes (Mass Spectrum)Yes (NMR Spectrum)No
Sample Throughput ModerateHighLowHigh
Key Advantage Versatility for non-volatile compounds.[22]Gold standard for volatile analysis.[6]Primary method, no analyte standard needed.Fast, requires minimal sample prep.[20]
Key Limitation Requires reference standards for impurity ID.Not suitable for non-volatile/labile compounds.[6]Lower sensitivity for trace impurities.Only measures total soluble impurities.[21]

Conclusion and Recommendation

For a comprehensive purity assessment of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, a multi-faceted approach is recommended, with Reversed-Phase HPLC as the central technique. Its superior ability to separate the main component from a wide range of potential non-volatile impurities makes it indispensable for routine quality control and stability testing.[4]

The validated HPLC method provides the critical impurity profile, quantifying each impurity relative to the API. This should be complemented by qNMR to establish an accurate, absolute purity value (assay) for the reference standard and key batches. GC-MS should be employed specifically for the control of residual solvents as required by ICH guidelines. Finally, DSC can serve as a rapid, orthogonal technique for confirming the high purity of crystalline batches.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust data package that ensures the quality, safety, and consistency of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, satisfying both scientific rigor and regulatory expectations.

References

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  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

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  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

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  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

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  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025, August 24). ICH Q2(R1)-guided validation of a normal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. Retrieved from [Link]

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  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

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  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Retrieved from [Link]

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  • EPA. (2025, October 15). 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. Retrieved from [Link]pyrazolo3'4'45thieno23-d)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.